molecular formula C7H7O7-3 B1237766 (2R,3S)-2-methylcitrate(3-)

(2R,3S)-2-methylcitrate(3-)

Cat. No. B1237766
M. Wt: 203.13 g/mol
InChI Key: YNOXCRMFGMSKIJ-WVBDSBKLSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-methylcitrate(3-) is a 2-methylcitrate(3-). It is a conjugate base of a (2R,3S)-2-methylcitric acid.

Scientific Research Applications

1. Role in the Methylcitrate Cycle

(2R,3S)-2-Methylcitrate plays a crucial role in the methylcitrate cycle, a pathway in bacteria and fungi for the oxidation of propanoate to pyruvate. Research has successfully achieved stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in this cycle, starting from lactic acid (Darley et al., 2003).

2. Stereoisomeric Configurations in Microbial Enzymes

Studies on methylcitric acid produced by si-citrate synthase and methylcitrate synthase in Candida lipolitica indicate that (2R,3S)-2-methylcitrate is produced by the methylcitrate synthase enzyme, highlighting the stereospecificity of this microbial enzyme (Rooyen et al., 1994).

3. Metabolic Pathways in Escherichia coli

Research on E. coli has shown that the oxidation of propionate to pyruvate involves the isomerization of (2S,3S)-methylcitrate to (2R,3S)-2-methylisocitrate, requiring enzymes like methylcitrate dehydratase and aconitase (Brock et al., 2002).

4. Stereoselective Synthesis and Catalysis

Studies have explored the stereoselective synthesis and catalysis of molecules related to (2R,3S)-2-methylcitrate, providing insights into the stereochemical dynamics of the compounds (Tai et al., 1979).

5. Biosynthesis and Isomer Analysis

Research has been conducted to understand the biosynthesis of methylcitrate, including the formation of its diastereoisomers, which has implications for metabolic diseases like propionic acidaemia (Weidman & Drysdale, 1979).

6. Methylcitric Acid Cycle in Bacillus subtilis

The methylcitric acid cycle in Bacillus subtilis strain 168 has been characterized, demonstrating the role of (2R,3S)-2-methylcitrate in this pathway and its potential implications for microbial metabolism (Reddick et al., 2017).

7. Microbial Production and Therapeutic Potential

(2R,3S)-isocitric acid, closely related to (2R,3S)-2-methylcitrate, has been explored for its microbial synthesis and potential therapeutic applications, suggesting similar possibilities for (2R,3S)-2-methylcitrate (Kamzolova & Morgunov, 2019).

8. Characterization in Medical Diagnostics

Characterization of methylcitrate, including (2R,3S)-2-methylcitrate, has been instrumental in medical diagnostics, particularly for conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Martyniuk, 2007).

properties

Product Name

(2R,3S)-2-methylcitrate(3-)

Molecular Formula

C7H7O7-3

Molecular Weight

203.13 g/mol

IUPAC Name

(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate

InChI

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/t3-,7-/m1/s1

InChI Key

YNOXCRMFGMSKIJ-WVBDSBKLSA-K

Isomeric SMILES

C[C@H](C(=O)[O-])[C@](CC(=O)[O-])(C(=O)[O-])O

SMILES

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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